

Standard Operating Procedure for Time-Kill Assays with Olanexidine Gluconate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olanexidine Gluconate*

Cat. No.: *B609728*

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Olanexidine Gluconate** is a monobiguanide antiseptic agent with broad-spectrum bactericidal activity.[1][2] It is utilized for preoperative skin preparation to reduce the risk of surgical site infections.[3] Time-kill assays are crucial for evaluating the *in vitro* efficacy of such antiseptics by determining the rate and extent of microbial killing over time. This document provides a detailed standard operating procedure for conducting time-kill assays with **Olanexidine Gluconate** against various bacterial strains. The primary mechanism of action of **Olanexidine Gluconate** involves the disruption of microbial cell membrane integrity, which leads to the leakage of intracellular components and ultimately cell death.[2][3][4] At higher concentrations, it can also denature proteins.[1][2][4][5]

Data Presentation

Table 1: Summary of **Olanexidine Gluconate** Bactericidal Activity

Bacterial Type	Number of Strains	Exposure Time (seconds)	Estimated Bactericidal Concentration (µg/mL)
Gram-positive cocci	155	180	869
Gram-positive bacilli	29	180	109
Gram-negative bacteria	136	180	434

This table summarizes the estimated bactericidal concentrations of olanexidine after 180-second exposures against a variety of bacterial strains, as reported in a comprehensive study. [\[2\]](#)[\[4\]](#)[\[5\]](#)

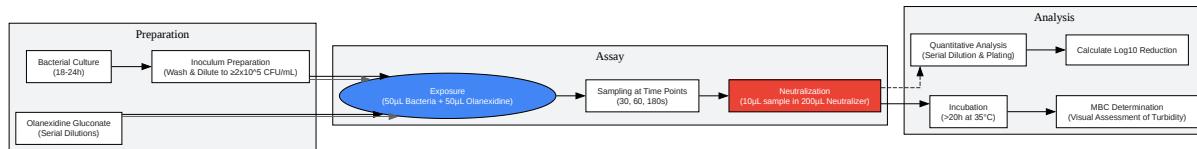
Experimental Protocols

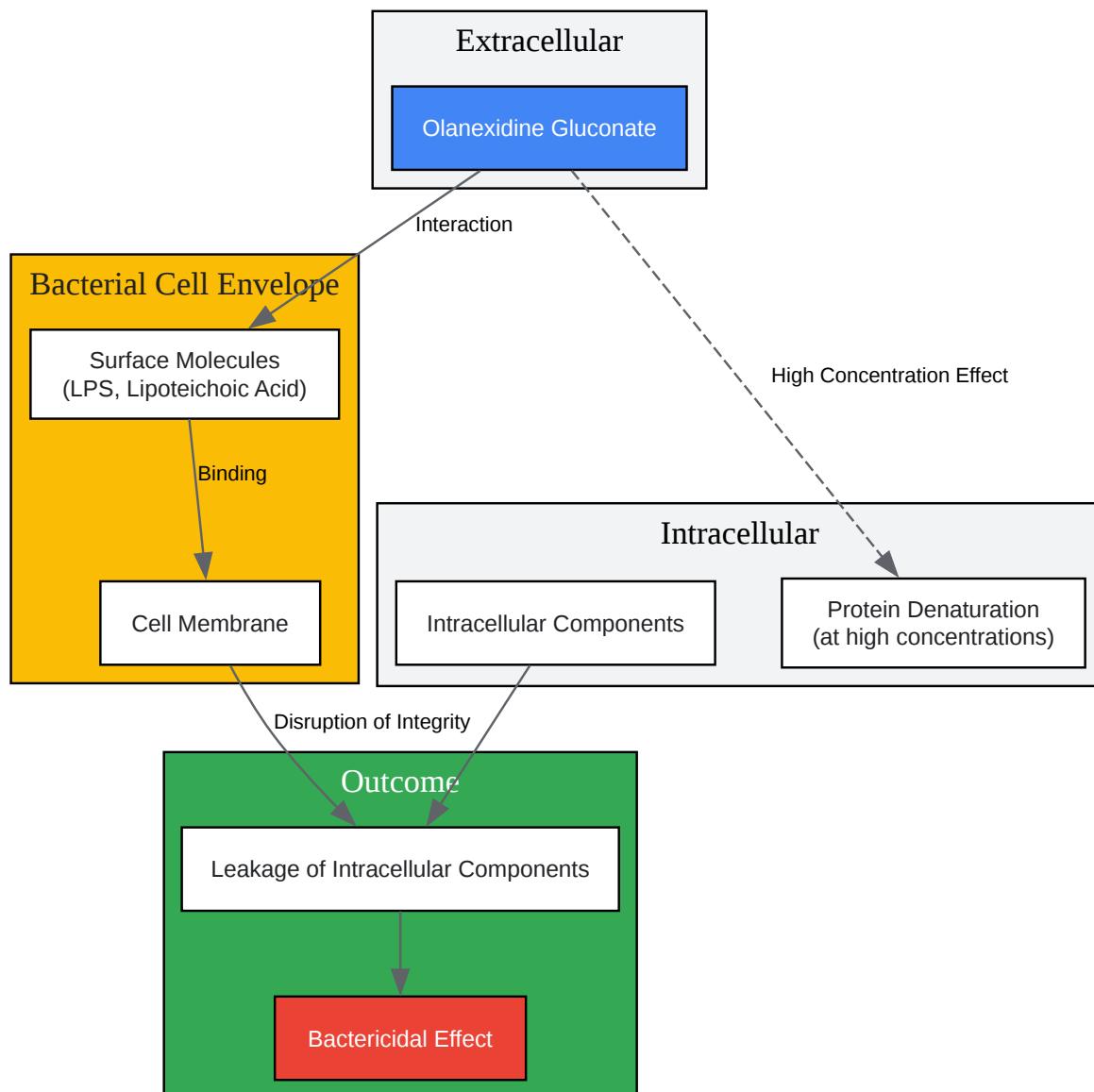
Materials

- Test Compound: **Olanexidine Gluconate** (e.g., OPB-2045G)[\[1\]](#)[\[2\]](#)
- Bacterial Strains:
 - Gram-positive cocci (e.g., *Staphylococcus aureus*, including Methicillin-Resistant *Staphylococcus aureus* (MRSA), *Enterococcus* spp., including Vancomycin-Resistant *Enterococci* (VRE))[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
 - Gram-positive bacilli (e.g., *Corynebacterium* spp.)[\[1\]](#)
 - Gram-negative bacteria (e.g., *Pseudomonas aeruginosa*, *Serratia marcescens*, *Escherichia coli*)[\[1\]](#)
- Culture Media:
 - Appropriate broth for growing test strains (e.g., Tryptic Soy Broth)
 - Soybean-Casein Digest Agar (SCDA) for bacterial enumeration

- Reagents:
 - Sterile saline or distilled water for dilutions.[\[1\]](#)
 - Neutralizing broth: Soybean-Casein Digest Broth with 0.1% lecithin and 0.7% polysorbate 80 (SCDLP broth) to inactivate the antiseptic.[\[1\]](#)
- Equipment:
 - 96-well microplates
 - Incubator (35°C ± 2°C)
 - Vortex mixer
 - Micropipettes and sterile tips
 - Spectrophotometer
 - Sterile test tubes and flasks

Preparation of Bacterial Inoculum


- From a stock culture, streak the test bacterial strain onto an appropriate agar plate and incubate for 18-24 hours at 35°C ± 2°C.
- Inoculate a single colony into a suitable broth medium and incubate for 18-24 hours at 35°C ± 2°C to achieve a stationary phase culture.
- Wash the bacterial cells by centrifuging the culture, removing the supernatant, and resuspending the pellet in sterile saline or distilled water. Repeat this step once.[\[1\]](#)
- Adjust the bacterial suspension to a concentration of approximately 1×10^8 CFU/mL using a spectrophotometer or by comparison to a McFarland standard.
- Dilute the adjusted suspension in sterile distilled water to achieve a final concentration of $\geq 2 \times 10^5$ CFU/mL for the assay.[\[1\]](#)


Time-Kill Assay Procedure

This procedure is based on the microdilution method to determine bactericidal activity at short exposure times.[\[1\]](#)

- Prepare a series of concentrations of **Olanexidine Gluconate** using sterile distilled water. A two-fold serial dilution is recommended.[\[1\]](#)
- Dispense 50 μ L of each **Olanexidine Gluconate** concentration into the wells of a 96-well microplate.[\[1\]](#) Include a control well with 50 μ L of sterile distilled water.
- Add a 50 μ L aliquot of the prepared bacterial suspension to each well.[\[1\]](#)
- Start a timer immediately upon addition of the bacterial suspension. The exposure times to be tested are typically short, such as 30, 60, and 180 seconds.[\[1\]](#)
- At each specified time point, transfer a 10 μ L aliquot from each reaction mixture into a corresponding well of a new 96-well plate containing 200 μ L of neutralizing broth (SCDLP broth).[\[1\]](#) This step is crucial to stop the bactericidal action of **Olanexidine Gluconate**.
- Incubate the neutralization plate at 35°C for more than 20 hours, or until visible growth is observed in the control well.[\[1\]](#)
- Following incubation, visually assess the wells for turbidity to determine bacterial growth. The minimum concentration that results in no visible growth is the Minimal Bactericidal Concentration (MBC) for that exposure time.[\[1\]](#)
- To quantify the reduction in viable bacteria (\log_{10} reduction), at each time point, serially dilute the neutralized samples and plate them onto Soybean-Casein Digest Agar. Incubate the plates for 24-48 hours at 35°C \pm 2°C and count the number of colonies.
- Calculate the \log_{10} reduction in CFU/mL at each time point compared to the initial inoculum count. A ≥ 3 - \log_{10} (99.9%) reduction is typically considered bactericidal.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. What is Olanexidine Gluconate used for? [synapse.patsnap.com]
- 4. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Standard Operating Procedure for Time-Kill Assays with Olanexidine Gluconate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609728#standard-operating-procedure-for-time-kill-assays-with-olanexidine-gluconate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com